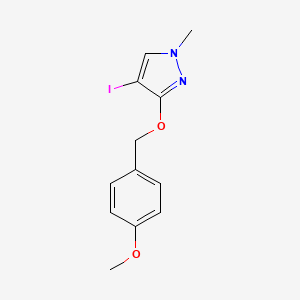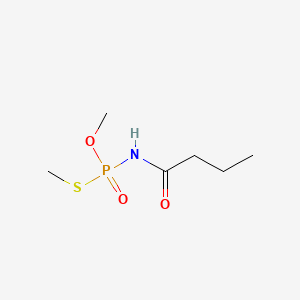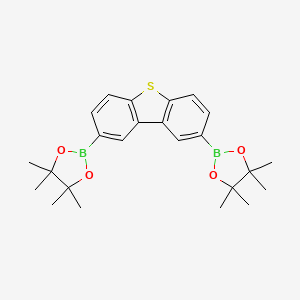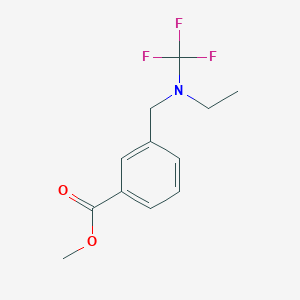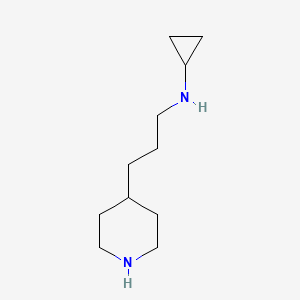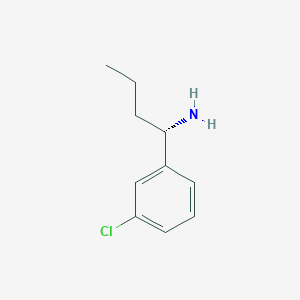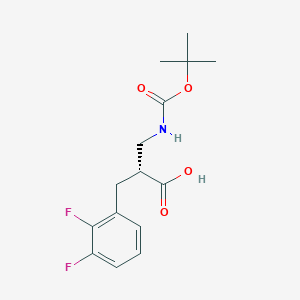![molecular formula C25H21NO3 B13977942 benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely recognized for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its structural complexity, which includes a benzyl group, a naphthalene ring, and a phenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate typically involves a three-component condensation reaction. This reaction includes aldehydes, 2-naphthol, and benzyl carbamate. A catalytic amount of magnesium hydrogen sulfate (Mg(HSO4)2) is often used as an efficient heterogeneous catalyst under solvent-free conditions . The reaction proceeds under thermal conditions, leading to the formation of the desired carbamate derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multi-component condensation reactions. The use of efficient catalysts such as magnesium 2,2,2-trifluoroacetate (Mg(OOCCF3)2) has been reported to yield high amounts of the desired product . These methods are advantageous due to their high yields and the ability to operate under solvent-free conditions, which is beneficial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamate derivatives.
Applications De Recherche Scientifique
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Due to its carbamate structure, it may be explored for pharmaceutical applications, such as the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate: Similar in structure but with a methyl group instead of a benzyl group.
Naphthaldehyde-based Schiff bases: These compounds share the naphthalene ring and exhibit similar chemical properties.
Uniqueness
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzyl group, in particular, differentiates it from other similar carbamates and may influence its interaction with molecular targets.
Propriétés
Formule moléculaire |
C25H21NO3 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate |
InChI |
InChI=1S/C25H21NO3/c27-22-16-15-19-11-7-8-14-21(19)23(22)24(20-12-5-2-6-13-20)26-25(28)29-17-18-9-3-1-4-10-18/h1-16,24,27H,17H2,(H,26,28) |
Clé InChI |
VXYGAOBLJZFALU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


